molecular formula C9H7ClN2OS B2935621 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde CAS No. 692287-27-7

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2935621
CAS No.: 692287-27-7
M. Wt: 226.68
InChI Key: CIKCEQSMBBBVAQ-UHFFFAOYSA-N
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Description

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a chloro group at the 2-position of the thiazole ring and a pyrrole ring with a formyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable halide with thiourea or thioamide derivatives.

  • Introduction of the Chloro Group: Chlorination of the thiazole ring at the 2-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

  • Coupling with Pyrrole: The thiazole derivative is then coupled with pyrrole-2-carbaldehyde using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The chloro group on the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, and reaction conditions that favor nucleophilic substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted thiazoles with different functional groups.

Scientific Research Applications

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound and its derivatives can be used in biological studies to investigate enzyme inhibition, receptor binding, and other biochemical processes.

  • Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.

  • Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde can be compared with other thiazole derivatives, such as:

  • Thiazole itself: A simpler heterocyclic compound without additional functional groups.

  • Clothianidin: A related compound used as a pesticide, which also contains a thiazole ring.

  • Other thiazole derivatives: Various compounds with different substituents on the thiazole ring, used in different applications.

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-9-11-4-8(14-9)5-12-3-1-2-7(12)6-13/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKCEQSMBBBVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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